

R-Clopidogrel carboxylic acid CAS number

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Compound of Interest

Compound Name: *R-Clopidogrel carboxylic acid*

Cat. No.: B601351

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An In-depth Technical Guide to **R-Clopidogrel Carboxylic Acid**

Abstract

This technical guide provides a comprehensive overview of **R-Clopidogrel carboxylic acid**, a primary, yet inactive, metabolite of the antiplatelet pro-drug Clopidogrel. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, metabolic formation, synthesis, and analytical quantification. Key experimental protocols are detailed, and complex pathways and workflows are visualized to facilitate understanding. The CAS Number for **R-Clopidogrel carboxylic acid** is 324757-50-8.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Chemical and Physical Properties

R-Clopidogrel carboxylic acid, with the chemical name (R)- α -(2-Chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetic Acid, is the R-isomer of the main inactive metabolite of Clopidogrel.[\[4\]](#) While the S-enantiomer of Clopidogrel is responsible for the therapeutic effect, the study of its metabolites, including the R-carboxylic acid form, is crucial for understanding the drug's overall pharmacokinetic and metabolic profile.

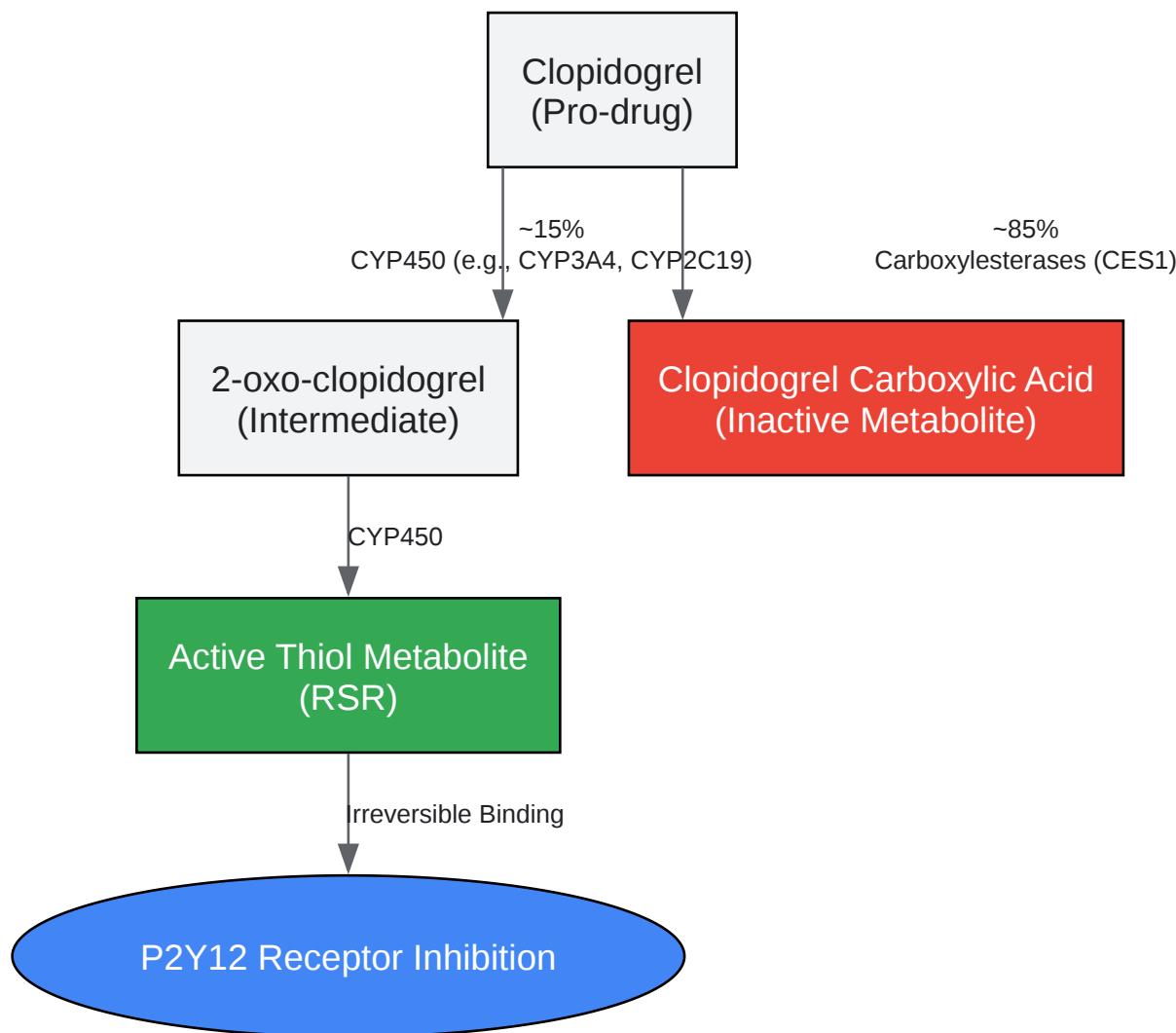
The following table summarizes the key chemical and physical properties of **R-Clopidogrel carboxylic acid**.

Property	Value	Reference
CAS Number	324757-50-8	[1] [2] [3] [5]
Molecular Formula	C ₁₅ H ₁₄ CINO ₂ S	[4] [6]
Molecular Weight	307.8 g/mol	[4] [6]
Melting Point	84-90°C	[4]
Boiling Point	447.3 ± 45.0 °C (Predicted)	[4]
Density	1.405 ± 0.06 g/cm ³ (Predicted)	[4]
Appearance	Pale Yellow or Off-White Solid	[4]
Solubility	Slightly soluble in Methanol and Water	[4]
pKa	1.61 ± 0.10 (Predicted)	[4]

Metabolism and Biological Role

Clopidogrel is a pro-drug that requires metabolic activation to exert its antiplatelet effect.[\[7\]](#)[\[8\]](#) The metabolic process follows two main competing pathways. The major pathway, accounting for approximately 85% of an absorbed dose, involves hydrolysis by carboxylesterases (primarily CES1) to form the inactive Clopidogrel carboxylic acid derivative.[\[7\]](#)[\[9\]](#) This metabolite is the most abundant circulating compound related to the drug but possesses no antiplatelet activity.[\[10\]](#)[\[11\]](#)

The minor, yet therapeutically essential, pathway involves a two-step oxidation by cytochrome P450 (CYP) enzymes, including CYP3A4/5 and CYP2C19, to generate an unstable active thiol metabolite.[\[7\]](#)[\[9\]](#) This active metabolite irreversibly binds to the P2Y12 adenosine diphosphate (ADP) receptor on platelets, thereby inhibiting platelet aggregation.[\[10\]](#)[\[12\]](#) Due to the high levels of the inactive carboxylic acid metabolite in plasma compared to the parent drug or the active thiol, its quantification is often used to assess the pharmacokinetic profile of Clopidogrel.[\[7\]](#)[\[10\]](#)

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Metabolic pathways of Clopidogrel.

Synthesis Overview

The synthesis of **R-Clopidogrel carboxylic acid** is primarily relevant in the context of impurity analysis and as a reference standard in metabolic studies. Generally, the racemic Clopidogrel carboxylic acid is synthesized first, followed by chiral resolution to isolate the R-enantiomer.

A common approach involves the hydrolysis of racemic Clopidogrel. For instance, racemic Clopidogrel free base can be refluxed in a solvent like methanol with sodium hydroxide.[\[12\]](#) After the reaction is complete, the solvent is removed, and the resulting sodium salt of the carboxylic acid is dissolved in water. The pH is then adjusted to an acidic range (e.g., pH 5-6)

using an acid like HCl, which precipitates the racemic Clopidogrel carboxylic acid.[\[12\]](#) The resolution of the R(-) and S(+) enantiomers can then be achieved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Analytical Methodology

Accurate quantification of Clopidogrel and its metabolites is essential for pharmacokinetic and bioequivalence studies. Due to its high concentration in plasma, the carboxylic acid metabolite is a key analyte.[\[10\]](#) High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) are the most common analytical techniques.

The tables below summarize parameters from published methods.

Table 1: HPLC Methods for Clopidogrel Carboxylic Acid Analysis

Parameter	Method 1 (Souri et al., 2006) [13] [14]	Method 2 (Patel et al., 2012) [15]
Column	Nova-pak C ₈ , 5 μm	BDS Hypersil C ₁₈ , 250 x 4.6 mm, 5 μm
Mobile Phase	30 mM K ₂ HPO ₄ -THF-acetonitrile (79:2:19, v/v/v), pH 3	10 mM Phosphoric acid buffer (pH 2.6) : acetonitrile : methanol (gradient)
Flow Rate	0.9 mL/min	1.0 mL/min
Detection	UV at 220 nm	PDA at 220 nm
Internal Standard	Ticlopidine	Ibuprofen
Linearity Range	0.2-10 μg/mL	0.01-4 μg/mL
Limit of Quantification (LOQ)	0.2 μg/mL	0.01 μg/mL

Table 2: UHPLC-MS/MS Method for High-Sensitivity Analysis

Parameter	Method Details (Lameijer et al., 2014)[16]
Extraction	Solid-Phase Microelution (SPE)
Chromatography	UHPLC
Detection	Tandem Mass Spectrometry (MS/MS)
Internal Standard	d ₄ -Clopidogrel carboxylic acid
Elution Time	1.7 min
Linearity Range	1.00–500 pg/mL
Limit of Quantification (LOQ)	1 pg/mL

Experimental Protocols

This section provides a detailed protocol for the determination of Clopidogrel carboxylic acid in human plasma based on a validated HPLC method.[13][14]

Objective

To quantify the concentration of Clopidogrel carboxylic acid in human plasma samples using a reproducible HPLC-UV method.

Materials

- Human plasma (heparinized)
- Clopidogrel carboxylic acid reference standard
- Ticlopidine (Internal Standard)
- Chloroform (HPLC grade)
- Potassium dihydrogen phosphate (K₂HPO₄)
- Tetrahydrofuran (THF, HPLC grade)
- Acetonitrile (HPLC grade)

- Orthophosphoric acid
- HPLC system with UV detector
- Nova-pak C₈ column (5 μ m)
- Centrifuge

Procedure

5.3.1. Preparation of Solutions

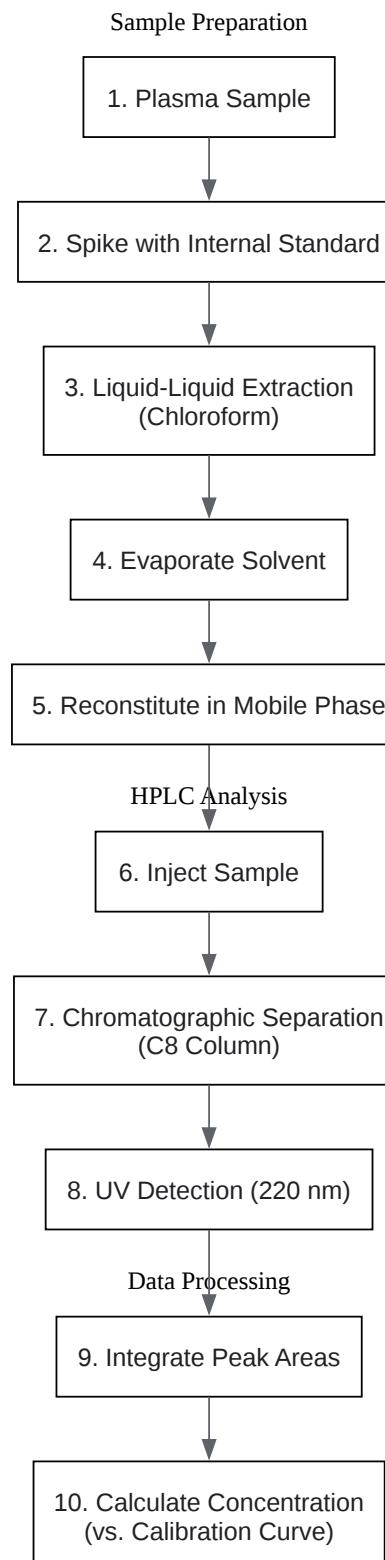
- Mobile Phase: Prepare a solution of 30 mM K₂HPO₄. Mix with THF and acetonitrile in the ratio of 79:2:19 (v/v/v). Adjust the pH to 3.0 using orthophosphoric acid.
- Standard Solutions: Prepare stock solutions of Clopidogrel carboxylic acid and Ticlopidine in a suitable solvent. Serially dilute to create calibration standards ranging from 0.2 to 10 μ g/mL.

5.3.2. Sample Preparation (Liquid-Liquid Extraction)

- Pipette 500 μ L of plasma sample into a centrifuge tube.
- Add the internal standard (Ticlopidine).
- Acidify the sample.
- Add 5 mL of chloroform for extraction.
- Vortex the mixture for 1 minute.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the organic (lower) layer to a clean tube.
- Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.

5.3.3. Chromatographic Analysis

- Set the HPLC system parameters: Nova-pak C₈ column, mobile phase flow rate of 0.9 mL/min, and UV detection at 220 nm.
- Inject 20 μ L of the reconstituted sample into the HPLC system.
- Record the chromatogram for approximately 12 minutes.
- Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

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Workflow for HPLC quantification.

Conclusion

R-Clopidogrel carboxylic acid is the major, albeit inactive, metabolite of the widely used antiplatelet drug Clopidogrel. A thorough understanding of its chemical characteristics, metabolic formation, and analytical determination is indispensable for comprehensive pharmacokinetic assessments and drug development. The methodologies and data presented in this guide offer a technical foundation for researchers and scientists working with Clopidogrel and its metabolic profile. The established analytical protocols, particularly those employing HPLC and UHPLC-MS/MS, provide the sensitivity and reproducibility required for rigorous scientific investigation and regulatory submissions.

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